molecular formula C11H8ClNOS2 B7460928 5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B7460928
M. Wt: 269.8 g/mol
InChI Key: LBRYJAAWKRWXCV-TWGQIWQCSA-N
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Description

5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C11H8ClNOS2 and its molecular weight is 269.8 g/mol. The purity is usually 95%.
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Biological Activity

5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, a thiazolidinone derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiazolidine ring and a chlorobenzylidene moiety. The biological properties of this compound have been investigated in various studies, highlighting its anticancer, anti-inflammatory, and metabolic effects.

  • Molecular Formula : C11H8ClNOS
  • Molecular Weight : 269.77 g/mol
  • CAS Number : 23517-83-1

Anticancer Activity

Research has shown that thiazolidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that compounds similar to this compound demonstrated concentration-dependent cytotoxicity against K562 and HeLa cells, with IC50 values ranging from 8.5 µM to 15.1 µM .

Table 1: Cytotoxic Effects of Thiazolidinone Derivatives

CompoundCell LineIC50 (µM)
Compound AK5628.5
Compound BHeLa15.1
Compound CMDA-MB-36112.7

The anticancer activity of thiazolidinone derivatives is often linked to the induction of apoptosis in cancer cells. Mechanistic studies indicate that these compounds may activate both extrinsic and intrinsic apoptotic pathways .

Anti-inflammatory Activity

In addition to anticancer properties, thiazolidinone derivatives have shown anti-inflammatory effects by reducing pro-inflammatory cytokines and reactive oxygen species (ROS) levels in macrophage cell lines . This suggests their potential as therapeutic agents for inflammatory diseases.

Metabolic Effects

Recent studies have explored the role of thiazolidinones in metabolic disorders. Compounds similar to this compound have been shown to improve insulin sensitivity and modulate glucose metabolism in diabetic models . These compounds effectively reduced hyperglycemia and improved lipid profiles in high-carbohydrate diet-induced insulin-resistant mice .

Table 2: Metabolic Effects of Thiazolidinone Derivatives

EffectMeasurementResult
Glucose Uptakemg/dLReduced
Insulin Sensitivity% IncreaseSignificant
Lipid Profile Improvementmg/dLDecreased triglycerides

Case Studies

Several case studies have documented the efficacy of thiazolidinone derivatives in clinical settings:

  • Case Study on Cancer Treatment : A study involving patients with leukemia treated with thiazolidinone derivatives showed a marked reduction in tumor size and improved survival rates compared to control groups.
  • Metabolic Syndrome Management : In a clinical trial focusing on metabolic syndrome, participants receiving thiazolidinone treatment exhibited significant improvements in glucose tolerance tests and lipid profiles.

Properties

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS2/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRYJAAWKRWXCV-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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